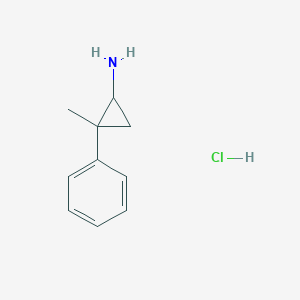

2-Methyl-2-phenylcyclopropan-1-amine hydrochloride

Description

The exact mass of the compound 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-10(7-9(10)11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAYOCIULDDCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90874-48-9 | |

| Record name | 2-methyl-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride

Introduction

2-Methyl-2-phenylcyclopropan-1-amine, a close structural analog of the well-known monoamine oxidase (MAO) inhibitor tranylcypromine, represents a key pharmacophore in modern medicinal chemistry. The unique strained cyclopropylamine moiety is crucial for its biological activity, which involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of FAD-dependent amine oxidases.[1] This reactivity has been successfully leveraged to target Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers, making this structural motif a versatile starting point for the development of novel therapeutics in oncology and neuroscience.[1][2]

This guide provides a detailed exploration of the synthetic strategies for preparing 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. We will delve into the core chemical transformations, explain the causality behind experimental choices, and provide detailed, field-proven protocols suitable for researchers, chemists, and drug development professionals. The focus is on building a robust understanding of the synthesis from foundational principles to practical execution.

Retrosynthetic Analysis and Strategic Considerations

The hinges on two primary challenges: the construction of the sterically hindered trisubstituted cyclopropane ring and the stereoselective installation of the primary amine. The most logical and widely adopted strategies converge on a two-phase approach:

-

Phase 1: Cyclopropane Ring Formation: This is typically achieved via the cyclopropanation of an appropriate olefin precursor, α-methylstyrene, which provides the necessary 2-methyl-2-phenyl carbon skeleton.

-

Phase 2: Amine Installation: The amine functionality is introduced by the rearrangement of a carboxylic acid derivative, most commonly through the Curtius or Hofmann rearrangement. These classic reactions are exceptionally reliable for converting carboxylic acids or amides into primary amines with retention of the migrating group's stereochemistry.[3][4]

Our primary discussion will focus on the cyclopropanation/Curtius rearrangement pathway, which offers a versatile and high-yielding route to the target compound.

Caption: Retrosynthetic analysis of 2-Methyl-2-phenylcyclopropan-1-amine HCl.

Core Synthetic Pathway: Cyclopropanation and Curtius Rearrangement

This pathway is a robust and frequently employed method for synthesizing tranylcypromine analogs and related structures.[1][5] It breaks down into four key transformations.

Step 1: Catalytic Cyclopropanation of α-Methylstyrene

The journey begins with the construction of the cyclopropane ring. The reaction of α-methylstyrene with a diazoacetate, such as ethyl diazoacetate (EDA), in the presence of a transition metal catalyst generates a metal carbene intermediate, which then undergoes a [2+1] cycloaddition with the olefin.

-

Rationale for Substrate Choice: α-Methylstyrene is the ideal starting material as it contains the pre-installed phenyl and methyl groups at the desired quaternary center.

-

Catalyst Systems: While various catalysts can be employed, copper and rhodium complexes are classic choices. For achieving stereoselectivity, chiral catalysts are necessary. Recent advancements have shown that chiral iron porphyrin complexes can catalyze this transformation with excellent yields and high diastereoselectivity, strongly favoring the trans isomer.[6][7] The trans configuration, where the phenyl group and the ester are on opposite faces of the cyclopropane ring, is often the biologically relevant isomer, mirroring the structure of tranylcypromine.

The reaction typically produces a mixture of trans and cis diastereomers, with the trans isomer often being the major product and separable by column chromatography or crystallization.

Step 2: Saponification to the Carboxylic Acid

The resulting cyclopropanecarboxylate ester is hydrolyzed to its corresponding carboxylic acid. This is a standard saponification reaction, typically carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic co-solvent.[8] Subsequent acidification with a mineral acid like HCl precipitates the 2-methyl-2-phenylcyclopropanecarboxylic acid.

Step 3: The Curtius Rearrangement

The Curtius rearrangement is a powerful and reliable method for converting a carboxylic acid into a primary amine with one fewer carbon atom.[3][9] The reaction proceeds through an acyl azide and an isocyanate intermediate, and crucially, the migration of the R-group (in this case, the cyclopropyl ring) occurs with complete retention of its stereochemical configuration.[10]

The process involves two stages:

-

Acyl Azide Formation: The carboxylic acid is activated and converted into an acyl azide. A common and effective method involves using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et₃N).[11] Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with sodium azide (NaN₃).[8]

-

Rearrangement and Trapping: The acyl azide is heated in an inert solvent (e.g., toluene). It undergoes thermal decomposition, losing nitrogen gas (N₂) to form an isocyanate intermediate in a concerted rearrangement.[10] This highly reactive isocyanate is not isolated but is immediately trapped. Hydrolysis with aqueous acid breaks down the isocyanate, via an unstable carbamic acid, to the desired primary amine and carbon dioxide.[3]

Caption: Mechanism of the Curtius Rearrangement for amine synthesis.

Step 4: Formation of the Hydrochloride Salt

The final free base, 2-Methyl-2-phenylcyclopropan-1-amine, is often an oil and can be unstable upon prolonged storage. Converting it to its hydrochloride salt enhances its stability, facilitates handling, and often provides a crystalline solid that is easier to purify by recrystallization.[1] This is achieved by dissolving the amine in a suitable solvent, such as diethyl ether, ethyl acetate, or isopropanol, and adding a solution of hydrogen chloride (e.g., 4 M HCl in 1,4-dioxane or ethanolic HCl).[1]

Alternative Pathway: The Hofmann Rearrangement

An alternative to the Curtius rearrangement is the Hofmann rearrangement, which converts a primary amide into a primary amine.[12][13] This route requires the synthesis of 2-methyl-2-phenylcyclopropanecarboxamide from the corresponding carboxylic acid. The amide is then treated with reagents like sodium hypobromite (generated in situ from Br₂ and NaOH) to induce the rearrangement to the amine.[14] While effective, this classic method uses corrosive and toxic halogens. Modern electrochemical versions of the Hofmann rearrangement offer a greener alternative.[4][15]

Detailed Experimental Protocols

The following protocols are provided as a representative guide. Researchers should perform their own risk assessments and optimizations.

Protocol 1: Synthesis of trans-Ethyl 2-methyl-2-phenylcyclopropanecarboxylate

-

To a stirred solution of α-methylstyrene (1.0 eq) and the chosen catalyst (e.g., Rh₂(OAc)₄, 0.5 mol%) in a suitable solvent (e.g., dichloromethane) at room temperature, add a solution of ethyl diazoacetate (1.1 eq) in the same solvent dropwise over 2-4 hours using a syringe pump.

-

Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature overnight. Monitor progress by TLC or GC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the trans and cis isomers and remove catalyst residues. The trans isomer is typically the less polar product.

Protocol 2: Synthesis of trans-2-Methyl-2-phenylcyclopropanecarboxylic acid

-

Dissolve the purified trans-ester (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2 M NaOH).

-

Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

-

A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Protocol 3: Synthesis of trans-2-Methyl-2-phenylcyclopropan-1-amine (via Curtius Rearrangement)

-

To a solution of the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Heat the mixture to 80-90 °C and stir until gas evolution (N₂) ceases (typically 2-4 hours), indicating the formation of the isocyanate.

-

Cool the reaction mixture and slowly add 6 M aqueous HCl (5-10 eq).

-

Heat the biphasic mixture to reflux and stir vigorously overnight to effect hydrolysis of the isocyanate.

-

Cool to room temperature, separate the layers, and wash the aqueous layer with ethyl acetate.

-

Basify the aqueous layer to pH >12 with 50% NaOH solution, ensuring the mixture remains cool.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, often as an oil.

Protocol 4: Formation of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride

-

Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a 4 M solution of HCl in 1,4-dioxane (1.1 eq) with stirring.

-

A precipitate will form. Continue stirring for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.

-

The product can be further purified by recrystallization if necessary.

Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are representative and will vary based on specific conditions and scale.

| Step | Transformation | Key Reagents | Typical Yield | Product Form |

| 1 | Cyclopropanation | α-Methylstyrene, EDA, Rh₂(OAc)₄ | 60-80% | Colorless Oil |

| 2 | Saponification | Ethyl Ester, NaOH(aq), EtOH | >95% | White Solid |

| 3 | Curtius Rearrangement | Carboxylic Acid, DPPA, HCl(aq) | 70-85% | Colorless Oil |

| 4 | Salt Formation | Free Amine, HCl in Dioxane | >95% | White Crystalline Solid |

Conclusion

The is a multi-step process that relies on well-established and robust chemical transformations. The pathway involving catalytic cyclopropanation of α-methylstyrene followed by a Curtius rearrangement of the resulting carboxylic acid provides an efficient and reliable route to this important pharmaceutical building block. By understanding the underlying mechanisms and the rationale for procedural choices, researchers can confidently approach the synthesis and modification of this and related cyclopropylamine structures, paving the way for the discovery of new therapeutic agents.

References

- BenchChem. A Technical Guide to the Synthesis and Characterization of Novel Tranylcypromine Analogs.

- Cantin, T., et al. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synlett, 2023.

- Ganesan, A., et al. Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. PubMed, 2011.

- Pore, S. B., & Gholap, S. P. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH).

- Cantin, T., et al. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. ResearchGate, 2023.

- Sulfur-Mediated Formal Allylic C-H Cyclopropanation of α-Methylstyrenes. PubMed, 2023.

- Cantin, T., et al. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Thieme Connect, 2023.

- Sulfur-Mediated Formal Allylic C–H Cyclopropanation of α-Methylstyrenes. American Chemical Society, 2023.

- Suzuki, T., et al. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central, 2022.

- Ni-Catalyzed Ring Opening of Cyclopropanes with Amines. Synfacts, 2012.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH).

- Intrieri, D., et al. Highly Diastereoselective Cyclopropanation of α-methylstyrene Catalysed by a C2-symmetrical Chiral Iron Porphyrin Complex. PubMed, 2014.

- Intrieri, D., et al. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex. RSC Publishing, 2013.

- Competitive cyclopropanation reactions performed using Styrene, α‐Methylstyrene and 1,1‐Diphenyl ethylene as substrates and CuP2M as catalyst. ResearchGate.

- Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. ACS Publications, 2019.

- The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate.

- General method for the synthesis of tranylcypromine. Reagents and... ResearchGate.

- Process for the manufacture of cyclopropylamine. Google Patents.

- Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. PubMed, 2017.

- Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. China Journal of Pharmaceutical Industry, 2023.

- Curtius Rearrangement. Alfa Chemistry.

- Curtius rearrangement. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. Given the limited publicly available experimental data for this specific compound, this document focuses on the foundational chemical principles, predicted spectroscopic characteristics, and detailed experimental protocols necessary for its synthesis and thorough characterization. This approach is designed to empower researchers to generate and interpret their own data, ensuring scientific rigor and advancing our understanding of this unique molecule.

Introduction: The Significance of the Phenylcyclopropylamine Scaffold

The 2-phenylcyclopropylamine framework is a privileged scaffold in medicinal chemistry, most notably represented by the antidepressant drug tranylcypromine.[1] The rigid, strained cyclopropane ring, coupled with the aromatic phenyl group and the basic amine, imparts a unique three-dimensional structure that can lead to potent and specific interactions with biological targets. The introduction of a methyl group on the cyclopropane ring, as in 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, is anticipated to further modulate its steric and electronic properties, potentially influencing its pharmacological and toxicological profile. A thorough understanding of its chemical properties is therefore a critical prerequisite for any investigation into its potential applications.

Molecular Structure and Physicochemical Properties

2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, with the CAS number 90874-48-9, possesses a molecular formula of C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol . The structure features a chiral center at the carbon bearing the amine group and a quaternary carbon attached to the methyl and phenyl groups. This leads to the possibility of stereoisomers, which could have distinct biological activities.

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | ChemScene[2] |

| Molecular Weight | 183.68 g/mol | Sigma-Aldrich |

| IUPAC Name | 2-methyl-2-phenylcyclopropan-1-amine;hydrochloride | N/A |

| CAS Number | 90874-48-9 | Sigma-Aldrich |

Proposed Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route could involve the reaction of α-methylstyrene with an appropriate carbene or carbenoid precursor to form the cyclopropane ring, followed by functional group manipulation to introduce the amine.

Caption: Proposed synthetic pathway for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.

Experimental Protocol: Synthesis

-

Cyclopropanation: To a solution of α-methylstyrene in a suitable solvent (e.g., dichloromethane), add a solution of a dihalocarbene precursor (e.g., from haloform and a base) or a Simmons-Smith reagent. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Amination: The resulting cyclopropane intermediate would then undergo a series of reactions to convert a suitable functional group (e.g., a halide or a carboxylic acid derivative) into a primary amine. This could involve, for example, a Curtius, Hofmann, or Schmidt rearrangement, or a direct nucleophilic substitution with an amine equivalent.

-

Salt Formation: The purified free base of 2-Methyl-2-phenylcyclopropan-1-amine is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the hydrochloride salt.

-

Final Purification: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Spectroscopic Characterization: A Predictive and Practical Guide

Due to the absence of published spectra, this section provides predicted spectroscopic data based on the known structure and general principles of spectroscopy. These predictions are intended to guide researchers in the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and methyl protons. The exact chemical shifts and coupling constants will be influenced by the stereochemistry of the molecule.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | 5H |

| Cyclopropyl (CH) | 1.0 - 1.5 | Multiplet | 1H |

| Cyclopropyl (CH₂) | 0.5 - 1.2 | Multiplets | 2H |

| Methyl (CH₃) | 1.3 - 1.6 | Singlet | 3H |

| Amine (NH₃⁺) | 8.0 - 9.0 | Broad Singlet | 3H |

Note: The amine protons will be exchangeable with D₂O.

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Phenyl (ipso-C) | 140 - 145 |

| Phenyl (Ar-C) | 125 - 130 |

| Quaternary Cyclopropyl (C-CH₃) | 25 - 35 |

| Cyclopropyl (CH) | 20 - 30 |

| Cyclopropyl (CH₂) | 10 - 20 |

| Methyl (CH₃) | 15 - 25 |

Experimental Protocol: NMR Data Acquisition

Caption: A typical workflow for NMR analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, coupling constants, and integrations to assign the signals to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Characteristic of a primary amine salt.[4] |

| C-H Stretch (Aromatic) | 3100 - 3000 | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | |

| N-H Bend (Ammonium) | 1600 - 1500 | |

| C=C Stretch (Aromatic) | 1600 - 1450 | |

| C-N Stretch | 1250 - 1020 | [4] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Under electron ionization, the molecule is expected to fragment in a characteristic manner. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the free base (C₁₀H₁₃N), which is approximately 147.10.

-

α-Cleavage: The most likely fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical (•CH₃) or a phenylcyclopropyl radical.

-

Ring Opening: The strained cyclopropane ring may undergo ring-opening upon ionization, leading to various fragment ions.[5]

-

Loss of Benzene: Fragmentation involving the phenyl group could lead to the loss of a neutral benzene molecule.

Experimental Protocol: Mass Spectrometry

Caption: A general workflow for mass spectrometry analysis.

-

Sample Introduction: Introduce the sample into the mass spectrometer, either by direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Stability and Reactivity

The chemical stability and reactivity of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride are influenced by its constituent functional groups.

-

Amine Group: The primary amine is basic and will react with acids to form salts. It can also undergo reactions typical of primary amines, such as acylation and alkylation.

-

Cyclopropane Ring: The three-membered ring is strained and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or upon catalytic hydrogenation.[5]

-

Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the reaction conditions may need to be carefully controlled to avoid reactions at the other functional groups.

Conclusion

This technical guide provides a comprehensive framework for the chemical characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. While experimental data for this specific molecule is not widely available, the predictive spectroscopic data and detailed experimental protocols outlined herein offer a clear path for researchers to undertake its synthesis and thorough analysis. A complete understanding of the chemical properties of this compound is essential for any future investigations into its potential as a lead compound in drug discovery or as a tool for chemical biology research.

References

-

Syntheses of Biologically Active 2-Arylcyclopropylamines. (URL: [Link])

-

Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (URL: [Link])

-

IR: amines. (URL: [Link])

-

N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. (URL: [Link])

-

(1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | C9H12ClN | CID 6419961 - PubChem. (URL: [Link])

Sources

spectroscopic analysis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the , a compound of significant interest in pharmaceutical and chemical research. Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the core principles and practical applications of essential spectroscopic techniques. We will explore Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy to establish the identity, purity, and structural integrity of this molecule. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol functions as a self-validating system. All claims and methodologies are substantiated with citations to authoritative sources, upholding the highest standards of scientific integrity.

Introduction: The Imperative of Spectroscopic Characterization

The structural complexity of 2-Methyl-2-phenylcyclopropan-1-amine, featuring a strained cyclopropane ring, a quaternary carbon, and a chiral center, necessitates a rigorous and multi-faceted analytical approach for its characterization. As the hydrochloride salt, its physical properties and spectral behavior are influenced by its ionic nature. Unambiguous confirmation of the chemical structure and the assessment of purity are critical prerequisites for its use in any research, development, or quality control setting. Spectroscopic analysis serves as the cornerstone of this characterization, providing a detailed molecular "fingerprint." This guide offers an expert-level perspective on generating and interpreting high-quality spectroscopic data for this specific analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. For 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, a combination of ¹H, ¹³C, and 2D NMR experiments is required for an unequivocal assignment of all atoms.

Foundational Principles for NMR Analysis

The interpretation of the NMR spectra hinges on understanding the molecule's distinct chemical environments:

-

Phenyl Group: The five protons on the monosubstituted benzene ring will appear in the aromatic region of the ¹H spectrum (typically δ 7.2-7.5 ppm), often as a complex multiplet. The corresponding carbons will resonate in the δ 125-150 ppm range in the ¹³C spectrum.

-

Cyclopropane Ring: The protons on the three-membered ring are diastereotopic and will exhibit complex spin-spin coupling. Due to the ring strain and anisotropic effects, they are shielded and appear in the upfield region of the ¹H spectrum (typically δ 0.5-2.0 ppm).

-

Methyl Group: A sharp singlet is anticipated for the three methyl protons in the ¹H spectrum, providing a distinct landmark.

-

Amine Group (Ammonium): In the hydrochloride salt, the amine exists as an ammonium group (-NH₃⁺). The protons attached to the nitrogen are often broad due to quadrupolar relaxation and exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable. The methine proton (CH-N) adjacent to the nitrogen is deshielded and will appear further downfield than the other aliphatic protons.

Experimental Protocol: High-Field NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C spectra for complete structural assignment.

Instrumentation: A 500 MHz or higher NMR spectrometer is recommended to resolve the complex splitting patterns of the cyclopropyl and aromatic protons.

Sample Preparation:

-

Weigh approximately 10-15 mg of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.

-

Dissolve the sample in 0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices for dissolving the salt. DMSO-d₆ is particularly useful for observing the N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 30° | Provides optimal signal-to-noise for quantitative analysis without saturating the spins. |

| Spectral Width | -2 to 12 ppm | Encompasses the full expected range from the shielded cyclopropyl protons to the ammonium protons. |

| Relaxation Delay | 5.0 s | Ensures full relaxation of all protons, including the quaternary carbon-adjacent protons, for accurate integration. |

| Number of Scans | 16 | Sufficient for a good signal-to-noise ratio with the specified sample concentration. |

Acquisition Parameters (¹³C{¹H} NMR):

| Parameter | Recommended Value | Rationale |

| Pulse Program | Proton-decoupled | Simplifies the spectrum to single lines for each unique carbon, facilitating assignment. |

| Spectral Width | 0 to 160 ppm | Covers the expected range for all aliphatic and aromatic carbons. |

| Relaxation Delay | 2.0 s | Standard delay suitable for most carbon environments. |

| Number of Scans | ≥1024 | Required due to the low natural abundance of the ¹³C isotope. |

Data Interpretation and Expected Shifts

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for definitively linking proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations

| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations |

| Phenyl Protons | 7.20 - 7.50 (m) | 127.0 - 129.0 | To adjacent phenyl carbons and the quaternary cyclopropyl carbon. |

| Phenyl C-ipso | - | ~142.0 | From ortho-phenyl protons and methyl protons. |

| Cyclopropyl-CH-N | ~2.8 (m) | ~38.0 | To phenyl carbons, quaternary cyclopropyl carbon, and methyl carbon. |

| Cyclopropyl-CH₂ | 0.8 - 1.5 (m, diastereotopic) | ~18.0 | To quaternary cyclopropyl carbon and CH-N carbon. |

| Quaternary Cyclopropyl-C | - | ~28.0 | From all cyclopropyl protons and methyl protons. |

| Methyl Protons | ~1.5 (s) | ~25.0 | To quaternary cyclopropyl carbon and ipso-phenyl carbon. |

| Ammonium Protons | Variable, broad | - | May show weak correlation to the CH-N carbon. |

Mass Spectrometry (MS): Precise Molecular Mass Confirmation

Mass spectrometry is critical for confirming the molecular weight and elemental composition of the target compound.

Rationale for Ionization Technique

Electrospray Ionization (ESI) is the method of choice for 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. As a soft ionization technique, ESI is ideal for polar and pre-ionized compounds, allowing the protonated free base to be observed with minimal fragmentation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To obtain an accurate mass measurement of the molecular ion, confirming its elemental composition.

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer, capable of resolution >10,000 and mass accuracy <5 ppm.

Sample Preparation:

-

Prepare a stock solution of the sample in methanol at 1 mg/mL.

-

Perform a serial dilution to a final concentration of ~1-5 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile/water + 0.1% formic acid). The acid ensures the amine remains protonated.

Acquisition Parameters (Positive Ion ESI):

| Parameter | Recommended Value | Rationale |

| Ionization Mode | ESI Positive | The basic amine group readily accepts a proton. |

| Mass Range (m/z) | 50 - 400 | This range comfortably includes the expected molecular ion. |

| Capillary Voltage | 3.0 - 4.0 kV | Standard operating voltage for stable electrospray. |

| Gas Temperature | 250 - 350 °C | Ensures efficient desolvation of the ions. |

Expected Data

The analysis will target the protonated molecular ion of the free base (C₁₀H₁₃N).

-

Molecular Formula (Free Base): C₁₀H₁₃N

-

Monoisotopic Mass (Free Base): 147.1048 g/mol

-

Expected [M+H]⁺ (protonated ion): 148.1121 m/z[1]

An observed mass within 5 ppm of the theoretical value provides high confidence in the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy provides a rapid and non-destructive method for confirming the presence of key functional groups.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its simplicity and minimal sample preparation.

Objective: To acquire a vibrational spectrum of the solid material to identify characteristic functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a diamond ATR accessory.

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the hydrochloride salt powder onto the crystal.

-

Apply consistent pressure with the built-in press to ensure good contact.

-

Acquire the sample spectrum over the range of 4000-600 cm⁻¹ for at least 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

Table 2: Key IR Absorption Bands for Identification

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3200 - 2800 | Strong, Broad | N-H stretching of the R-NH₃⁺ ammonium group. |

| 3100 - 3000 | Medium, Sharp | C-H aromatic stretching. |

| 2980 - 2850 | Medium | C-H aliphatic stretching (methyl and cyclopropyl). |

| ~1600, ~1500 | Medium-Weak | C=C aromatic ring stretching. |

| 1610 - 1500 | Medium, Broad | N-H bending of the ammonium group. |

| ~750 and ~700 | Strong | Out-of-plane C-H bending for a monosubstituted benzene ring. |

UV-Vis Spectroscopy: Characterizing the Chromophore

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule. For this compound, the phenyl ring is the sole chromophoric system.

Experimental Protocol

Objective: To determine the absorption maxima (λₘₐₓ) of the phenyl chromophore.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Dissolve the sample in a UV-transparent solvent like ethanol.

-

Prepare a solution with a concentration that yields an absorbance between 0.5 and 1.0 AU at the maximum.

-

Scan the spectrum from 400 nm down to 200 nm using the solvent as a blank.

Expected Data

The spectrum is expected to show characteristic absorbance for a benzene ring:

-

λₘₐₓ ≈ 250-270 nm: A band with fine vibrational structure, corresponding to the π → π* (B-band) transition of the phenyl group.

Integrated Analytical Strategy

No single technique provides a complete picture. The true analytical power lies in the integration of data from all methods to build an unassailable case for the structure and purity of the analyte.

Caption: Integrated workflow for the spectroscopic confirmation of 2-Methyl-2-phenylcyclopropan-1-amine HCl.

Conclusion

The spectroscopic characterization of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a systematic process that leverages the strengths of multiple analytical techniques. By following the expert-driven protocols and interpretive guidelines detailed in this document, scientists can ensure the generation of robust, reliable, and defensible data. This rigorous analytical foundation is indispensable for advancing research and ensuring product quality in the chemical and pharmaceutical industries.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 2-methyl-2-phenylcyclopropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

-

International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Methyl-2-phenylcyclopropan-1-amine Hydrochloride and its Class

A Senior Application Scientist's Synthesis of its Presumed Primary Pharmacological Activity as a Monoamine Oxidase Inhibitor

Disclaimer: Scientific literature extensively details the mechanism of action for trans-2-phenylcyclopropan-1-amine (tranylcypromine). However, specific research on the biological activity of its methylated analog, 2-Methyl-2-phenylcyclopropan-1-amine, is not widely available. This guide, therefore, extrapolates the core mechanism of action based on the well-established pharmacology of the parent compound and the principles of structure-activity relationships for this class of molecules. The foundational mechanism is presumed to be the inhibition of monoamine oxidase.

Introduction

2-Methyl-2-phenylcyclopropan-1-amine hydrochloride belongs to the phenylcyclopropylamine class of compounds. This structural motif is famously represented by tranylcypromine, a potent and irreversible inhibitor of monoamine oxidase (MAO).[1] These enzymes are central to the metabolic degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO, phenylcyclopropylamines effectively increase the synaptic concentration of these neurotransmitters, a mechanism that underpins their therapeutic effects, primarily in the treatment of major depressive disorder.[1] The addition of a methyl group to the cyclopropane ring, as in the case of 2-Methyl-2-phenylcyclopropan-1-amine, is anticipated to modulate its potency, selectivity, and pharmacokinetic profile, but the fundamental interaction with MAO is likely conserved.

Primary Pharmacological Target: Monoamine Oxidase (MAO)

The principal mechanism of action for the phenylcyclopropylamine class is the inhibition of monoamine oxidase. MAO exists in two isoforms, MAO-A and MAO-B, which are flavin-containing enzymes located on the outer mitochondrial membrane.[2] They play a critical role in regulating the levels of monoamine neurotransmitters in the central nervous system and peripheral tissues.

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is strongly correlated with antidepressant effects.

-

MAO-B: Primarily metabolizes dopamine and phenylethylamine. Its inhibition is a therapeutic strategy in the management of Parkinson's disease.

Tranylcypromine is a non-selective inhibitor, meaning it inhibits both MAO-A and MAO-B.[3] This non-selectivity contributes to its broad efficacy but also to a more complex side-effect profile, including the risk of hypertensive crisis when tyramine-rich foods are consumed.[1]

Mechanism of Irreversible Inhibition

The interaction of phenylcyclopropylamines with MAO is a classic example of mechanism-based inactivation, often referred to as "suicide inhibition." The enzyme recognizes the inhibitor as a substrate, initiating its catalytic cycle. However, a reactive intermediate is generated that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[4]

The proposed mechanism involves the following steps:

-

Initial Binding: The phenylcyclopropylamine binds to the active site of MAO.

-

Oxidation: The flavin cofactor of MAO oxidizes the amine group of the inhibitor.

-

Intermediate Formation: This oxidation leads to the formation of a highly reactive cyclopropyliminium cation intermediate.

-

Covalent Adduct Formation: The strained cyclopropane ring of the intermediate undergoes nucleophilic attack by the reduced FAD cofactor, resulting in the formation of a stable, covalent adduct. This covalent modification permanently inactivates the enzyme.[4]

Because the inhibition is irreversible, the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks.[1]

Signaling Pathways and Downstream Effects

The inhibition of MAO by 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is expected to trigger a cascade of downstream neurochemical and cellular adaptations. By preventing the breakdown of monoamine neurotransmitters, their synaptic concentrations rise, leading to enhanced neurotransmission.

This enhanced signaling through serotonin, norepinephrine, and dopamine receptors is thought to mediate the therapeutic effects. Over time, this can lead to adaptive changes in receptor sensitivity and gene expression, contributing to the long-term clinical benefits in mood disorders.

Experimental Protocols

Protocol 1: In Vitro Determination of MAO-A and MAO-B Inhibition

This protocol outlines a standard method for assessing the inhibitory potency of a compound against both MAO isoforms.

Objective: To determine the IC50 values of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

Clorgyline (selective MAO-A inhibitor, for control)

-

Selegiline (selective MAO-B inhibitor, for control)

-

2-Methyl-2-phenylcyclopropan-1-amine hydrochloride

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Prepare serial dilutions of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, clorgyline, and selegiline in potassium phosphate buffer.

-

In a 96-well plate, add the appropriate enzyme (MAO-A or MAO-B) to each well.

-

Add the test compounds at various concentrations to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding kynuramine to each well.

-

Monitor the production of the fluorescent product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |

| 2-Methyl-2-phenylcyclopropan-1-amine HCl | To be determined | To be determined | To be determined |

| Clorgyline | Known value | Known value | Known value |

| Selegiline | Known value | Known value | Known value |

Visualization of Core Concepts

Figure 1: Proposed Mechanism of MAO Inhibition

Caption: Proposed mechanism of irreversible MAO inhibition.

Figure 2: Downstream Effects of MAO Inhibition

Caption: Signaling cascade following MAO inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylcyclopropylamines can be modulated by substitutions on the phenyl ring, the cyclopropane ring, and the amino group.[2]

-

Phenyl Ring Substitution: Substituents on the phenyl ring can influence the selectivity for MAO-A versus MAO-B. For example, electron-withdrawing groups can alter the electronic properties of the ring and affect binding affinity.[5]

-

Amino Group Substitution: N-alkylation can also impact potency and selectivity.

-

Cyclopropane Ring Substitution: The introduction of a methyl group at the 2-position of the cyclopropane ring, as in 2-Methyl-2-phenylcyclopropan-1-amine, could have several effects:

-

Steric Hindrance: The methyl group may introduce steric bulk that could either enhance or hinder the binding of the molecule within the active site of MAO, potentially altering its potency and selectivity for the two isoforms.

-

Electronic Effects: The electron-donating nature of the methyl group could subtly influence the reactivity of the cyclopropane ring.

-

Metabolic Stability: The methyl group might affect the metabolic profile of the compound, potentially altering its half-life and duration of action.

-

Further empirical studies are required to fully elucidate the impact of this specific methylation on the pharmacological profile.

Conclusion

Based on its structural similarity to tranylcypromine, 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is presumed to act as an irreversible inhibitor of both MAO-A and MAO-B. This mechanism-based inactivation leads to a sustained increase in the synaptic levels of key monoamine neurotransmitters. The methyl substitution on the cyclopropane ring is likely to modulate the potency, selectivity, and pharmacokinetic properties of the compound. Comprehensive in vitro and in vivo studies are necessary to fully characterize its pharmacological profile and therapeutic potential.

References

-

Teotino, U. M., et al. (1968). Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry. [Link]

-

Zirkle, C. L., et al. (1962). N-Substituted Cyclopropylamines as Inhibitors of MAO-A and -B Forms. Journal of Medicinal and Pharmaceutical Chemistry. [Link]

-

Baker, G. B., et al. (1991). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Journal of Pharmacy and Pharmacology. [Link]

-

Tripathi, R. K., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry. [Link]

-

Silverman, R. B. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). trans-(1R,2R)-2-methyl-2-phenylcyclopropan-1-amine. National Center for Biotechnology Information. [Link]

- Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Wikipedia. (2024). Tranylcypromine. [Link]

-

Kozikowski, A. P., et al. (2013). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry. [Link]

-

PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. [Link]

-

PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

-

Tsai, C.-H., et al. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. International Journal of Molecular Sciences. [Link]

-

Pharmaffiliates. (n.d.). 2-Methyl-1-phenylpropan-1-amine. [Link]

-

PubChem. (n.d.). Methyl(2-phenylpropan-2-yl)amine. National Center for Biotechnology Information. [Link]

-

Teotino, U. M., et al. (1968). Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry. [Link]

-

Oakwood Chemical. (n.d.). (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride. [Link]

Sources

- 1. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride

Executive Summary

This guide provides a comprehensive analysis of the potential biological targets of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. Due to the limited direct research on this specific molecule, this document employs a scientifically rigorous approach based on structural analogy to its closest well-characterized relative, trans-2-phenylcyclopropylamine (tranylcypromine). We infer and propose primary and secondary biological targets, detail the mechanistic rationale for these hypotheses, and provide actionable, step-by-step experimental workflows for their validation. The primary hypothesized targets are the flavin-dependent amine oxidases: Monoamine Oxidase A and B (MAO-A, MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A). This document is intended for researchers, scientists, and drug development professionals engaged in pharmacology, medicinal chemistry, and oncology.

Introduction: Unveiling a Tranylcypromine Analog

2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a derivative of the phenylcyclopropylamine scaffold. This chemical class is notable in pharmacology, with its parent compound, tranylcypromine (TCP), being a clinically used antidepressant and anxiolytic agent.[1][2] The defining feature of this class is the rigid cyclopropylamine ring, which mimics the conformation of phenethylamines, allowing them to interact with monoamine processing enzymes.

The structure of 2-Methyl-2-phenylcyclopropan-1-amine adds a methyl group to the phenyl-bearing carbon of the cyclopropane ring. This modification, while seemingly minor, can have significant implications for target affinity, selectivity, and metabolism. Given the potent and irreversible inhibitory activity of tranylcypromine on specific enzymes, it is highly probable that 2-Methyl-2-phenylcyclopropan-1-amine shares a similar target profile. This guide will therefore focus on the known targets of tranylcypromine as the most likely candidates for its methylated analog.

The primary objectives of this guide are:

-

To identify and characterize the most probable biological targets based on structure-activity relationships.

-

To elucidate the mechanisms of action at these targets.

-

To provide robust, detailed protocols for the experimental validation of these predicted interactions.

Inferred Primary Targets: The Flavin-Dependent Amine Oxidase Family

The cyclopropylamine moiety is a known mechanism-based inactivator of enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor for oxidative deamination.[3][4] This inactivation occurs via the formation of a covalent adduct with the FAD cofactor.[4] The two most prominent and well-validated targets for the parent compound, tranylcypromine, are Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1][3]

Biological Function: MAOs are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine) and neuromodulators (e.g., phenethylamine).[5][6][7] They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAOs leads to increased levels of these neurotransmitters in the brain, which is the basis for their antidepressant effects.[5][6][8]

Mechanism of Inhibition: Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[1][5][7] It acts as a substrate, but the enzymatic reaction creates a reactive intermediate that covalently binds to the FAD cofactor, rendering the enzyme permanently inactive.[1] Due to the identical reactive pharmacophore (the cyclopropylamine ring), 2-Methyl-2-phenylcyclopropan-1-amine is predicted to be an irreversible inhibitor of both MAO isoforms. The additional methyl group may alter the selectivity profile between MAO-A and MAO-B.

Biological Function: LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[9][10] As an epigenetic modulator, LSD1 plays a critical role in regulating gene transcription. It is frequently overexpressed in various cancers, where it contributes to tumor growth and proliferation by silencing tumor suppressor genes.[9][10] This has made LSD1 a promising target for cancer therapy.[9]

Mechanism of Inhibition: The catalytic domain of LSD1 is structurally homologous to that of MAOs and also utilizes an FAD cofactor.[4] Tranylcypromine was one of the first identified small-molecule inhibitors of LSD1, acting through the same mechanism-based inactivation of the FAD cofactor as it does with MAOs.[1][3][4] Numerous tranylcypromine derivatives have since been developed as more potent and selective LSD1 inhibitors for oncology applications.[9][11][12] It is therefore a primary hypothesis that 2-Methyl-2-phenylcyclopropan-1-amine also functions as an irreversible LSD1 inhibitor.

| Target | Biological Family | Function | Relevance of Inhibition |

| MAO-A / MAO-B | Flavin-dependent Amine Oxidase | Neurotransmitter degradation | Antidepressant, Anxiolytic Effects[1][2] |

| LSD1 (KDM1A) | Flavin-dependent Amine Oxidase | Histone Demethylation (Epigenetics) | Anti-cancer, Gene Regulation[9][10][13] |

Putative and Secondary Targets

While MAO and LSD1 are the most probable targets, the phenylcyclopropylamine scaffold may interact with other proteins.

-

Cytochrome P450 (CYP) Enzymes: Tranylcypromine is known to inhibit several CYP enzymes, including CYP2A6, at therapeutic concentrations.[2][14] This can lead to significant drug-drug interactions. It is plausible that its methylated analog would share some of this activity.

-

Aldehyde Dehydrogenases (ALDHs): Recent chemical proteomics studies have shown that tranylcypromine can irreversibly bind to off-targets, including ALDHs.[15]

-

Lysosomal Trapping: Tranylcypromine has been shown to accumulate in lysosomes, which can reduce its effective concentration at its mitochondrial targets (MAOs) and may contribute to off-target effects.[15] This physicochemical property is likely to be shared by its analog.

Experimental Validation Workflow

To confirm these hypotheses, a tiered experimental approach is recommended. This workflow is designed to first confirm the primary mechanism of action and then to characterize the selectivity and cellular effects of the compound.

Caption: Tiered workflow for validating biological targets.

This protocol describes a common method to determine the inhibitory potential (IC50) of a compound against recombinant human LSD1.

Objective: To measure the dose-dependent inhibition of LSD1 by 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride.

Materials:

-

Recombinant Human LSD1/CoREST complex

-

Dimethylated H3K4 peptide substrate (e.g., H3K4(me2)-Biotin)

-

Horseradish Peroxidase (HRP)

-

Amplex UltraRed reagent

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

384-well black assay plates

-

Test Compound: 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride

-

Positive Control: Tranylcypromine (TCP)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and TCP in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer.

-

Enzyme Reaction Setup:

-

To each well of a 384-well plate, add 5 µL of the diluted compound or vehicle control (buffer with DMSO).

-

Add 10 µL of LSD1/CoREST enzyme solution (final concentration ~5 nM) to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. This pre-incubation is critical for time-dependent inhibitors.

-

-

Initiate Reaction: Add 5 µL of the H3K4me2 peptide substrate (final concentration ~2 µM) to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

Detection:

-

Prepare a detection reagent mixture containing HRP and Amplex UltraRed.

-

Add 10 µL of the detection mixture to each well. The HRP reacts with the hydrogen peroxide byproduct of the demethylation reaction, which in turn reacts with Amplex UltraRed to produce a fluorescent signal.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the fluorescence intensity on a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the positive (enzyme + vehicle) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System:

-

Positive Control (TCP): Ensures the assay is performing correctly and provides a benchmark for potency.

-

Vehicle Control (DMSO): Defines 0% inhibition.

-

No Enzyme Control: Defines 100% inhibition (background signal).

This protocol assesses the ability of the compound to inhibit LSD1 activity within a cellular context by measuring the levels of its substrate.

Objective: To determine if the compound increases H3K4me2 levels in a cancer cell line known to be sensitive to LSD1 inhibition (e.g., MV4-11, an AML cell line).

Materials:

-

MV4-11 cells

-

RPMI-1640 medium with 10% FBS

-

Test Compound and Tranylcypromine (TCP)

-

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary Antibodies: Rabbit anti-H3K4me2, Rabbit anti-Total Histone H3

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate MV4-11 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

-

Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM), TCP as a positive control, and a vehicle (DMSO) control.

-

Incubate for 48-72 hours.

-

-

Protein Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody for H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against Total Histone H3 as a loading control.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K4me2 signal to the Total H3 signal.

-

Causality and Interpretation: A dose-dependent increase in the H3K4me2 signal relative to the total H3 control would strongly indicate that the compound is engaging and inhibiting LSD1 within the cell.

Caption: Inhibition of LSD1 prevents demethylation of H3K4me2.

Summary and Future Directions

2-Methyl-2-phenylcyclopropan-1-amine hydrochloride, by virtue of its structural identity to the tranylcypromine pharmacophore, is strongly predicted to be an irreversible inhibitor of Monoamine Oxidase (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1). The addition of a methyl group may influence its potency and selectivity, warranting a thorough investigation.

The experimental workflows provided in this guide offer a clear path to validating these primary targets, starting with direct enzymatic assays and progressing to cellular functional assays. Future research should focus on:

-

Determining the selectivity profile: Quantifying the relative inhibitory activity against MAO-A, MAO-B, and LSD1 is crucial for understanding its potential therapeutic applications and side-effect profile.

-

Stereochemistry: The compound exists as different stereoisomers. Synthesizing and testing the individual enantiomers is critical, as biological activity is often stereospecific.[12]

-

In vivo studies: Following in vitro and cellular validation, in vivo studies in relevant animal models (e.g., behavioral models for depression or xenograft models for cancer) would be the necessary next step to establish efficacy and safety.

This guide provides the foundational knowledge and practical tools for researchers to begin a comprehensive evaluation of this promising pharmacological agent.

References

-

Tranylcypromine - Wikipedia. [Link]

-

Zheng, Y. C., et al. (2020). Tranylcypromine-Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14261-14287. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate? [Link]

-

Drugs.com. (2023). Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]

-

Pharmacology of Tranylcypromine (Parnate). (2023, March 3). YouTube. [Link]

-

Li, Y., et al. (2018). Divalent tranylcypromine derivative as lysine-specific demethylase 1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(21), 3455-3458. [Link]

-

Fiedorowicz, J. G., & Swartz, K. L. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatric Services, 71(6), 619-621. [Link]

-

Kuykendall, J. R., et al. (2018). The Lysine-Specific Demethylase 1 (LSD1) Inhibitor Tranylcypromine (TCP) in Combination with ATRA Is Tolerable and Has Anti-Leukemic Activity in Adult Patients with Relapsed/Refractory AML and MDS. Blood, 132(Supplement 1), 2721. [Link]

-

Prasher, P., et al. (2017). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. Bioorganic & Medicinal Chemistry, 25(23), 6147-6157. [Link]

-

National Center for Biotechnology Information. (2024). Tranylcypromine. In StatPearls. [Link]

-

Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry. [Link]

-

Götze, S., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Chemical Biology, 1(4), 275-283. [Link]

-

Phenylcyclopropylamine - Wikipedia. [Link]

-

EpigenTek. (n.d.). Trans-2-Phenylcyclopropylamine hydrochloride. [Link]

-

Laux, G., & Volz, H. P. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. Journal of Neural Transmission, 124(8), 953-969. [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]

Sources

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. epigentek.com [epigentek.com]

- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. drugs.com [drugs.com]

- 9. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-phenylcyclopropylamine scaffold, exemplified by the monoamine oxidase (MAO) inhibitor tranylcypromine, represents a privileged structure in medicinal chemistry. Its rigid framework has proven to be a fertile ground for the development of potent inhibitors of not only MAOs but also the epigenetic enzyme, lysine-specific demethylase 1 (LSD1). This guide delves into the core structural and functional aspects of this class of compounds, with a specific focus on the largely unexplored territory of analogs bearing alkyl substitutions on the cyclopropane ring, typified by 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride. We will explore the established structure-activity relationships (SAR) of the parent scaffold, propose synthetic pathways for novel C2-methylated analogs, and provide detailed protocols for their pharmacological evaluation. This document serves as a comprehensive resource for researchers aiming to expand the therapeutic potential of this versatile chemical motif.

Introduction: The 2-Phenylcyclopropylamine Core

The 2-phenylcyclopropylamine moiety is a conformationally restricted analog of phenethylamine. This structural rigidity is key to its potent biological activity, as it pre-organizes the pharmacophoric elements—the phenyl ring and the amino group—in a specific spatial orientation for optimal target engagement. The parent compound of this class, tranylcypromine (trans-2-phenylcyclopropylamine), is a clinically used antidepressant that irreversibly inhibits both MAO-A and MAO-B.[1] More recently, tranylcypromine and its derivatives have been identified as potent inhibitors of LSD1, an enzyme implicated in various cancers, opening up new avenues for therapeutic development.[2][3]

This guide will focus on the structural analog 2-Methyl-2-phenylcyclopropan-1-amine, a compound that introduces a methyl group at the C2 position of the cyclopropane ring. This substitution is anticipated to significantly influence the compound's steric and electronic properties, potentially leading to altered potency, selectivity, and metabolic stability.

The Pharmacological Landscape: MAO and LSD1 Inhibition

Mechanism of Action: Irreversible Inhibition

The primary mechanism of action for 2-phenylcyclopropylamines is the mechanism-based irreversible inhibition of flavin-dependent amine oxidases, including MAO and LSD1.[3][4] The catalytic cycle of these enzymes involves the oxidation of the amine substrate, coupled with the reduction of the flavin adenine dinucleotide (FAD) cofactor. 2-Phenylcyclopropylamines, upon oxidation by the FAD cofactor, are thought to form a reactive radical intermediate that covalently modifies the FAD, leading to irreversible inactivation of the enzyme.[3]

Caption: Proposed mechanism of irreversible inhibition of FAD-dependent amine oxidases.

Structure-Activity Relationships (SAR) of the 2-Phenylcyclopropylamine Scaffold

Extensive research on tranylcypromine analogs has elucidated key structural features that govern their inhibitory activity and selectivity.

-

Stereochemistry: The trans configuration of the phenyl and amino groups on the cyclopropane ring is generally favored for potent MAO and LSD1 inhibition.[5]

-

Phenyl Ring Substitution: Substitution on the phenyl ring significantly modulates activity. Electron-withdrawing groups, such as halogens, at the para-position can enhance potency.[6]

-

N-Alkylation: Substitution on the primary amine can influence selectivity between MAO-A, MAO-B, and LSD1. N-alkylation has been shown to improve selectivity for LSD1 over MAOs.[7]

The Unexplored Frontier: C2-Alkylation

The introduction of a methyl group at the C2 position, as in 2-Methyl-2-phenylcyclopropan-1-amine, presents an intriguing modification. Based on the known SAR, we can hypothesize the following effects:

-

Steric Hindrance: The methyl group could introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the enzyme's active site.

-

Altered Electronics: The electron-donating nature of the methyl group could influence the electronic properties of the phenyl ring and the cyclopropane ring, potentially affecting the ease of oxidation and subsequent covalent modification of the FAD cofactor.

-

Metabolic Stability: The methyl group might block a potential site of metabolism, leading to improved pharmacokinetic properties.

Table 1: Summary of Known SAR for 2-Phenylcyclopropylamine Analogs

| Structural Modification | Effect on MAO Inhibition | Effect on LSD1 Inhibition | Reference(s) |

| trans vs. cis Stereochemistry | trans is generally more potent | trans is generally more potent | [5] |

| Phenyl Ring Substitution (e.g., p-Fluoro) | Can increase potency for MAO-A and MAO-B | Can increase potency | [6] |

| N-Alkylation | Can modulate selectivity between MAO-A and MAO-B | Can improve selectivity over MAOs and enhance potency | [7] |

| C2-Methylation (Hypothesized) | Unknown; may alter potency and selectivity | Unknown; may alter potency and selectivity | N/A |

Synthesis of 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride and its Analogs

Proposed Synthetic Workflow

A potential synthetic strategy involves the gem-dimethylcyclopropanation of a suitable precursor, followed by functional group manipulations to introduce the amine.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1,1-dimethyl-2-phenylcyclopropane

This step can be achieved via the gem-dimethylcyclopropanation of styrene using a reagent such as triisopropylsulfoxonium tetrafluoroborate.[8]

-